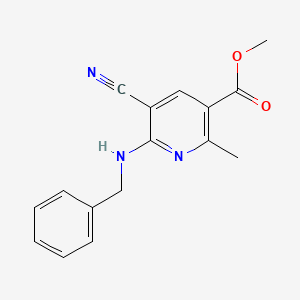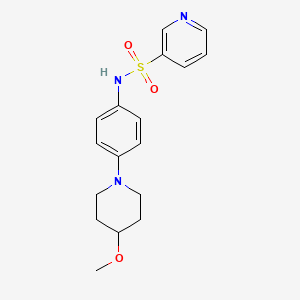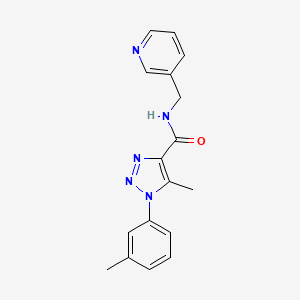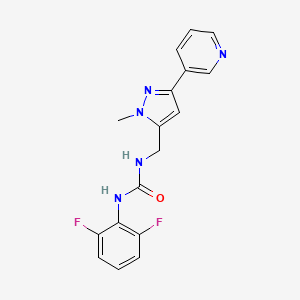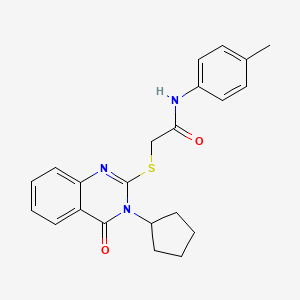
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives, structurally similar to the chemical , have shown promising antitumor and antifungal activities. For instance, compounds incorporating substituted thiazole moieties have demonstrated high to moderate activity against certain cell lines, as well as significant antifungal effects against Aspergillus ochraceus, highlighting their potential in developing new anticancer and antifungal agents (El-bayouki et al., 2011).
Analgesic and Anti-inflammatory Activities
Research into quinazolinyl acetamides has uncovered compounds with notable analgesic and anti-inflammatory properties. A study identified specific derivatives that outperformed diclofenac sodium in efficacy tests while demonstrating only mild ulcerogenic potential compared to aspirin, suggesting their utility in pain management and anti-inflammatory treatments (Alagarsamy et al., 2015).
Molecular Docking and Spectroscopic Studies
Derivatives of quinazolinone have been subjects of detailed structural and spectroscopic analyses, including DFT studies, FT-IR, and FT-Raman spectroscopy. Molecular docking studies have suggested that some of these compounds might exhibit inhibitory activity against specific protein complexes, such as BRCA2, indicating potential applications in targeted therapy and drug design (El-Azab et al., 2016).
Synthesis and Characterization of Novel Derivatives
The synthesis of new derivatives featuring the quinazolinone core has led to the creation of compounds with unique chemical properties. Such studies contribute to the expansion of available chemical entities for further biological evaluation and potential therapeutic applications (Nguyen et al., 2022).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.
Propriétés
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCLFGKQAVHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


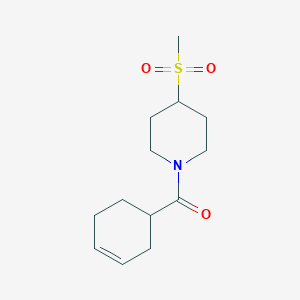
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
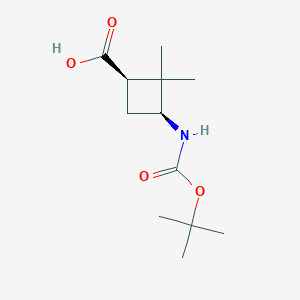

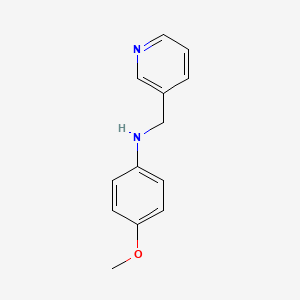

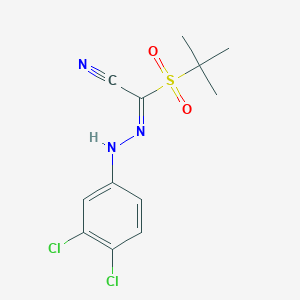
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
